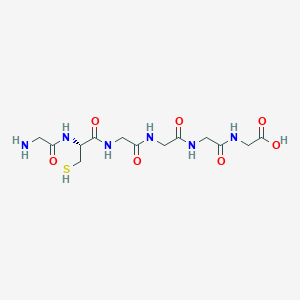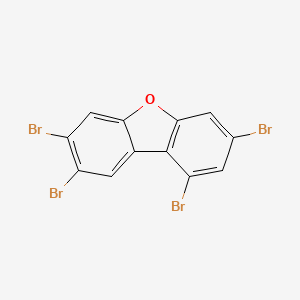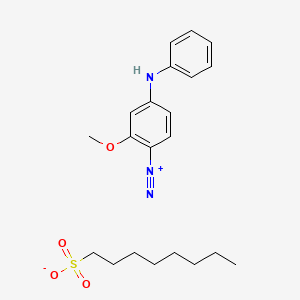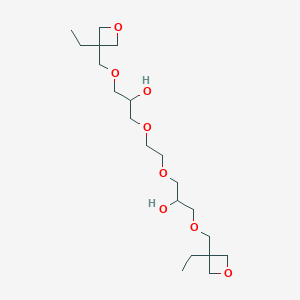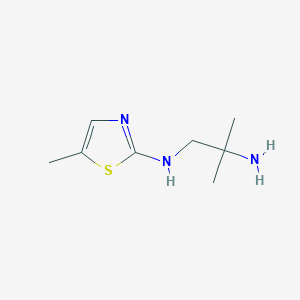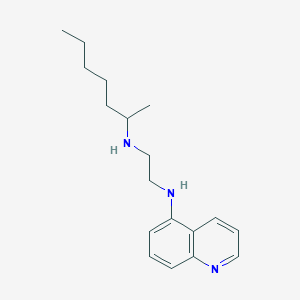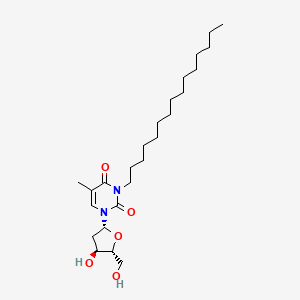
N-(6-Acetamidopyridin-2-yl)-2-azidoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-Acetamidopyridin-2-yl)-2-azidoacetamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Acetamidopyridin-2-yl)-2-azidoacetamide typically involves the reaction of 6-acetamidopyridine with azidoacetyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the stability of the azido group and to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-Acetamidopyridin-2-yl)-2-azidoacetamide undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used.
Reduction Reactions: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Cycloaddition Reactions: Copper(I) catalysts are often used in azide-alkyne cycloaddition reactions.
Major Products Formed
Substitution Reactions: Various substituted derivatives of the original compound.
Reduction Reactions: The corresponding amine derivative.
Cycloaddition Reactions: Triazole-containing compounds.
Applications De Recherche Scientifique
N-(6-Acetamidopyridin-2-yl)-2-azidoacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in bioconjugation techniques, where it can be attached to biomolecules for labeling or tracking purposes.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(6-Acetamidopyridin-2-yl)-2-azidoacetamide involves its reactivity due to the presence of the azido group. This group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The compound can also interact with various molecular targets, depending on the functional groups attached to it.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(6-Aminopyridin-2-yl)acetamide: Similar structure but with an amino group instead of an azido group.
N-(6-Acetamidopyridin-2-yl)acrylamide: Contains an acrylamide group instead of an azido group.
Uniqueness
N-(6-Acetamidopyridin-2-yl)-2-azidoacetamide is unique due to the presence of the azido group, which imparts distinct reactivity and potential for cycloaddition reactions. This makes it particularly valuable in click chemistry and bioconjugation applications.
Propriétés
Numéro CAS |
532933-03-2 |
|---|---|
Formule moléculaire |
C9H10N6O2 |
Poids moléculaire |
234.22 g/mol |
Nom IUPAC |
N-(6-acetamidopyridin-2-yl)-2-azidoacetamide |
InChI |
InChI=1S/C9H10N6O2/c1-6(16)12-7-3-2-4-8(13-7)14-9(17)5-11-15-10/h2-4H,5H2,1H3,(H2,12,13,14,16,17) |
Clé InChI |
CKQOOLGOHHUZLT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=NC(=CC=C1)NC(=O)CN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


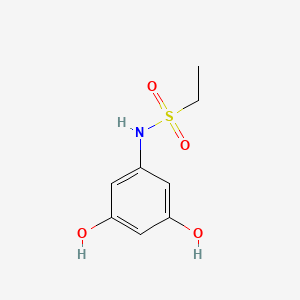
![N'-benzhydryl-N-[(2-fluorophenyl)methyl]ethane-1,2-diamine](/img/structure/B14234052.png)
methanone](/img/structure/B14234060.png)
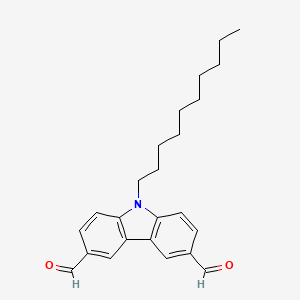

![2-[4-(6-Methyl-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethan-1-ol](/img/structure/B14234077.png)
